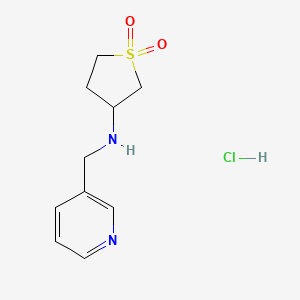

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride

描述

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects its complex molecular architecture and adherence to International Union of Pure and Applied Chemistry naming conventions. The compound is registered under Chemical Abstracts Service number 307519-78-4, distinguishing it from related structural analogs and providing unambiguous identification within chemical databases. The molecular formula C₁₀H₁₅ClN₂O₂S indicates the presence of ten carbon atoms, fifteen hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 262.76 grams per mole.

The structural complexity of this compound becomes evident through examination of its Simplified Molecular Input Line Entry System representation: O=S1(CC(NCC2=CC=CN=C2)CC1)=O.[H]Cl, which delineates the connectivity pattern and stereochemical relationships within the molecule. The tetrahydrothiophene ring system forms the central scaffold, with the sulfur atom existing in its oxidized sulfone state, as indicated by the 1,1-dioxide designation reflecting the presence of two oxygen atoms double-bonded to the sulfur center. The pyridin-3-ylmethyl substituent attaches to the tetrahydrothiophene ring through an amino linkage at the 3-position, creating a structural bridge between two distinct heterocyclic systems.

Furthermore, related compounds within this chemical family include the dihydrochloride salt form, bearing Chemical Abstracts Service number 1172845-35-0 and molecular formula C₁₀H₁₆Cl₂N₂O₂S with molecular weight 299.22. Additionally, the hydroxylated analog 3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide, identified by Chemical Abstracts Service number 453577-52-1, demonstrates the structural diversity possible within this compound class. These related structures illustrate the systematic modifications that medicinal chemists employ to optimize pharmacological properties while maintaining the core structural framework that defines this chemical series.

Historical Context in Heterocyclic Chemistry

The development of compounds such as this compound represents the culmination of nearly two centuries of heterocyclic chemistry evolution, beginning with foundational discoveries in the early nineteenth century. The historical trajectory of heterocyclic chemistry commenced in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking the first systematic investigation into compounds containing non-carbon atoms within cyclic structures. This pioneering work established the conceptual framework for understanding how heteroatoms could be incorporated into ring systems to create compounds with unique chemical and biological properties.

Subsequent developments throughout the nineteenth century expanded the scope of heterocyclic chemistry considerably, with Dobereiner's production of furfural in 1832 through the treatment of starch with sulfuric acid and Runge's isolation of pyrrole in 1834 through dry distillation of bones. These early discoveries demonstrated the natural occurrence of heterocyclic compounds and their accessibility through chemical transformation processes. The field gained significant momentum with Friedlander's synthesis of indigo dye in 1906, which represented a watershed moment by demonstrating how synthetic chemistry could displace large-scale agricultural industries through the production of heterocyclic compounds.

The twentieth century witnessed exponential growth in heterocyclic chemistry, with Treibs's isolation of chlorophyll derivatives from crude oil in 1936 providing crucial insights into the biological origins of petroleum and highlighting the ubiquitous nature of heterocyclic compounds in natural systems. Perhaps most significantly, Chargaff's description of the rules governing nucleic acid composition in 1951 emphasized the fundamental role of heterocyclic compounds, specifically purines and pyrimidines, in genetic coding mechanisms. These historical developments collectively established the scientific foundation upon which modern compounds like this compound could be conceptualized, synthesized, and optimized for specific applications.

The evolution of thiophene chemistry, specifically relevant to the compound under investigation, demonstrates how historical developments in heterocyclic chemistry contributed to contemporary pharmaceutical research. Thiophene was first synthesized by Meyer using acetylene and elemental sulfur, establishing the fundamental reactivity patterns that continue to guide modern synthetic approaches to thiophene-containing compounds. The recognition that thiophene exhibits aromatic character, albeit with reduced aromaticity compared to benzene, provided crucial insights into the electronic properties that make thiophene derivatives valuable in medicinal chemistry applications. These historical foundations enabled the development of sophisticated synthetic methodologies for constructing complex molecules incorporating both pyridine and thiophene ring systems, as exemplified by the compound under discussion.

Significance in Sulfone-Containing Compound Research

The research significance of this compound within the broader context of sulfone-containing compound development reflects the exceptional biological activity and synthetic versatility that characterize this chemical class. Sulfone-containing compounds have emerged as privileged structures in medicinal chemistry due to their unique combination of chemical stability, biological activity, and synthetic accessibility. The sulfone functional group serves as both a hydrogen bond acceptor and a structural element that can modulate the three-dimensional shape of molecules, thereby influencing their interaction with biological targets.

Recent advances in sulfone chemistry have demonstrated the development of novel synthetic methodologies that enable efficient construction of sulfone-containing heterocycles under mild reaction conditions. Willis and colleagues have pioneered the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) as a bench-stable replacement for gaseous sulfur dioxide in various sulfone-forming reactions, dramatically improving the practicality of sulfone synthesis in pharmaceutical research. This methodological advancement has particular relevance to compounds like this compound, as it enables the incorporation of sulfone functionality into complex heterocyclic architectures without the handling challenges associated with traditional sulfur dioxide-based approaches.

The biological significance of sulfone-containing compounds extends across multiple therapeutic areas, with documented activities including antimalarial, antimicrobial, anti-inflammatory, anticancer, and anti-human immunodeficiency virus properties. These diverse biological activities arise from the ability of sulfone groups to participate in specific molecular recognition events with protein targets, often through hydrogen bonding interactions and electrostatic complementarity. The tetrahydrothiophene 1,1-dioxide core present in the compound under investigation represents a particularly valuable scaffold due to its conformational rigidity and the potential for substitution at multiple positions around the ring system.

Industrial applications of sulfone chemistry further underscore the significance of compounds containing this functional group, with sulfolane serving as an industrially valuable solvent for aromatic hydrocarbon extraction and natural gas purification processes. The mild oxidation of tetrahydrothiophene to sulfolane using various catalytic systems demonstrates the synthetic accessibility of the sulfone oxidation state and provides insights into the chemical transformations that may be applicable to more complex sulfone-containing heterocycles. Research by various groups has established that vanadium and molybdenum-containing catalysts can efficiently promote the oxidation of tetrahydrothiophene derivatives under mild conditions, suggesting potential synthetic routes to compounds like this compound.

The mechanistic understanding of sulfone formation and reactivity has been enhanced through studies of bacterial sulfone oxidase activities, which have revealed that certain mutant strains of Escherichia coli possess novel enzyme activities capable of oxidizing various sulfone-containing substrates. These biochemical investigations provide important insights into the metabolic fate of sulfone-containing compounds and may inform the design of new therapeutic agents based on the sulfone scaffold. The observation that bacterial strains with enhanced sulfone oxidase activity show altered susceptibility to various sulfur-containing antibiotics suggests that sulfone-containing compounds may possess unique mechanisms of action that distinguish them from other chemical classes.

属性

IUPAC Name |

1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9;/h1-2,4,6,10,12H,3,5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKHANZPJXUAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Tetrahydrothiophene 1,1-dioxide Core

Tetrahydrothiophene 1,1-dioxide is commonly prepared by oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. This step yields the sulfone ring system essential for the target compound.

Introduction of the Amino Group at the 3-Position

The 3-position functionalization can be achieved by:

- Nucleophilic substitution on a suitable 3-halogenated sulfolane derivative with ammonia or an amine.

- Reductive amination of a 3-formyl sulfolane intermediate with ammonia or primary amines.

Attachment of Pyridin-3-ylmethyl Group

The pyridin-3-ylmethyl substituent is introduced by:

- N-alkylation of the 3-amino sulfolane with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine under basic conditions.

- Alternatively, reductive amination of the 3-amino sulfolane with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding the stable hydrochloride salt form.

Representative Preparation Protocol (Literature-Informed)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Tetrahydrothiophene + H2O2 (30%) | Oxidation to tetrahydrothiophene 1,1-dioxide | High yield, mild conditions |

| 2 | 3-Bromomethyl tetrahydrothiophene 1,1-dioxide + NH3 (aqueous) | Nucleophilic substitution to 3-amino sulfolane | Moderate to good yield |

| 3 | 3-Amino sulfolane + 3-pyridinecarboxaldehyde + NaBH3CN | Reductive amination to 3-((pyridin-3-ylmethyl)amino) sulfolane | High selectivity, mild conditions |

| 4 | Product + HCl (gas or solution) | Formation of hydrochloride salt | Quantitative |

Detailed Research Findings and Analysis

Oxidation of tetrahydrothiophene to sulfolane is well-established, typically using aqueous hydrogen peroxide under acidic or neutral conditions, providing a clean conversion with minimal side products.

Nucleophilic substitution at the 3-position requires a good leaving group (e.g., bromide or chloride). The reaction with ammonia or primary amines proceeds smoothly in polar solvents such as ethanol or DMF at elevated temperatures (50–80°C).

Reductive amination is a preferred method for attaching the pyridin-3-ylmethyl group due to its mildness and high chemoselectivity. Sodium cyanoborohydride is commonly used as the reducing agent, and the reaction is typically performed in methanol or ethanol at room temperature to slightly elevated temperatures.

Hydrochloride salt formation enhances the compound’s stability and solubility, facilitating purification and handling. This step is usually straightforward, involving bubbling HCl gas or adding HCl solution to the free base in an organic solvent.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Oxidation agent | H2O2 (30%) | Mild, aqueous conditions |

| Oxidation temperature | 25–60°C | Controlled to avoid overoxidation |

| Amination reagent | NH3 (aqueous or ethanolic) | Nucleophilic substitution |

| Amination temperature | 50–80°C | Ensures complete substitution |

| Alkylation method | Reductive amination with NaBH3CN | High selectivity |

| Alkylation solvent | Methanol or ethanol | Polar protic solvents preferred |

| Alkylation temperature | 20–40°C | Mild conditions |

| Salt formation | HCl gas or 1M HCl solution | Quantitative conversion |

| Purification | Crystallization or recrystallization | From ethanol or ethyl acetate |

化学反应分析

Types of Reactions

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur at the sulfur atom or the nitrogen atom.

Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or further oxidized products.

Reduction: Formation of sulfides.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

Antitumor Activity : Research indicates that derivatives of tetrahydrothiophene compounds exhibit significant antitumor properties. The incorporation of pyridine moieties into these structures enhances their biological activity. For instance, studies have demonstrated that compounds with similar scaffolds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Pyridine derivatives are known to possess antibacterial and antifungal properties. A study highlighted that compounds with thiophene and pyridine functionalities showed promising results against various microbial strains, indicating a potential for developing new antibiotics .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various tetrahydrothiophene derivatives and evaluated their cytotoxicity against cancer cell lines. Among these, the derivative containing the pyridinylmethylamino group exhibited notable cytotoxic effects, suggesting its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Research focused on understanding the SAR of tetrahydrothiophene derivatives indicated that modifications at the pyridine ring could significantly influence biological activity. The presence of electron-withdrawing or electron-donating groups on the pyridine ring was found to enhance or reduce the compound's efficacy against specific cancer types .

作用机制

The mechanism of action of 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with nucleic acids or proteins, while the sulfone group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or activation of signaling pathways.

相似化合物的比较

Chemical Identity :

- Molecular Formula : C₁₀H₁₅ClN₂O₂S

- Molecular Weight : 262.76 g/mol

- CAS Number : 307519-78-4

- Structure: Features a tetrahydrothiophene 1,1-dioxide core substituted with a pyridin-3-ylmethyl amino group and a hydrochloride counterion .

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compounds below share the tetrahydrothiophene 1,1-dioxide backbone but differ in substituents and functional groups:

Physicochemical and Functional Differences

- Solubility: The pyridinylmethyl group in the target compound may enhance solubility in polar solvents due to aromatic π-π interactions, whereas alkyl-substituted analogs (e.g., N-Allyl-3-methyl) are more hydrophobic . Hydroxyethyl-substituted derivatives (e.g., 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol Hydrochloride) exhibit higher water solubility due to the hydroxyl group .

- Bioactivity: The pyridinylmethyl group in the target compound could facilitate binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding or aromatic interactions, making it relevant in pharmaceutical research . Unsubstituted amino analogs (e.g., 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride) are often intermediates in synthesis but lack specialized bioactivity .

生物活性

3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride, also known by its CAS number 503430-10-2, is a sulfur-containing heterocyclic compound with potential biological activities. This compound features a pyridine ring linked to a tetrahydrothiophene moiety through an amino group, which contributes to its unique chemical properties and biological interactions.

The molecular formula of this compound is with a molecular weight of approximately 226.30 g/mol. Its structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of biologically active derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O2S |

| Molecular Weight | 226.30 g/mol |

| IUPAC Name | 1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine |

| InChI Key | DVVXIOHKCDBFPZ-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, modulating their activity. This mechanism is crucial for its potential applications in pharmacology.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene exhibit significant antimicrobial properties. For instance, derivatives of thiophene compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Antitumor Potential

Research has highlighted the antitumor potential of thiophene derivatives. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating that 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene could be explored further for its anticancer properties.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is a common mechanism for many therapeutic agents. For example, enzyme assays have shown that certain pyridine-based compounds can act as effective inhibitors in biochemical pathways relevant to disease processes.

Case Studies and Research Findings

- Antimicrobial Study : A study investigated the antibacterial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications increased potency, suggesting that structural variations in compounds like 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene could enhance their antimicrobial efficacy .

- Antitumor Activity : In vitro studies assessed the cytotoxic effects of thiophene derivatives on human cancer cell lines. Results showed that some derivatives exhibited IC50 values in the low micromolar range, indicating significant antitumor potential .

- Enzyme Inhibition : Research focused on the inhibition of tyrosinase by various substituted pyridine compounds revealed that modifications at the pyridine ring significantly affected inhibitory potency. This suggests that similar modifications in 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene could yield potent enzyme inhibitors .

常见问题

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization involves selecting solvent systems (e.g., THF or CH₂Cl₂), controlling reaction temperature, and using stoichiometric ratios of reactants. For example, refluxing with triethylamine as a base can enhance nucleophilic substitution efficiency . Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or reverse-phase HPLC to isolate high-purity products . Adjusting reaction time (e.g., 3 days at room temperature) and inert atmospheres (N₂) can minimize side reactions .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify the pyridinylmethylamino group’s integration and chemical shifts (e.g., aromatic protons at δ 7.0–8.5 ppm) and tetrahydrothiophene backbone signals .

- IR Spectroscopy: Identify characteristic peaks for sulfone (S=O at ~1150–1300 cm⁻¹) and amine (N-H at ~3300 cm⁻¹) groups .

- Mass Spectrometry: Confirm molecular weight via high-resolution MS (HRMS) .

- X-ray Crystallography: Resolve crystal structure for absolute configuration verification (requires high-purity crystals grown in solvents like methanol/water) .

Basic: What in vitro assays evaluate the compound’s therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays: Test activity against targets like cyclooxygenase (COX) for anti-inflammatory effects, using fluorometric or colorimetric substrates .

- Cell Viability Assays: Use MTT or resazurin assays in cancer cell lines to assess cytotoxicity .

- Receptor Binding Studies: Radioligand displacement assays (e.g., for psychotropic activity) with serotonin or dopamine receptors .

Advanced: How can metabolic stability and pathways be studied?

Methodological Answer:

- Radiolabeled Tracing: Synthesize a ¹⁴C-labeled analog and track metabolites in rodent urine via liquid scintillation counting. For example, 3-hydroxy metabolites of tetrahydrothiophene 1,1-dioxide derivatives have been identified in rat models .

- LC-MS/MS Analysis: Characterize phase I/II metabolites (e.g., hydroxylation, glucuronidation) using liver microsomes or hepatocytes .

Advanced: What methodologies assess environmental persistence and toxicity?

Methodological Answer:

- Aquatic Toxicity Testing: Expose Daphnia magna or zebrafish embryos to the compound and measure LC₅₀ values .

- Biodegradation Studies: Use soil/water microcosms under aerobic/anaerobic conditions, monitoring degradation via GC-MS .

- Plant Uptake Kinetics: Study translocation in wetland plants (e.g., cattails) using hydroponic systems and quantify sulfolane derivatives via HPLC .

Advanced: How to resolve contradictions in reported biological activities of similar sulfone derivatives?

Methodological Answer:

- Comparative Synthesis: Replicate divergent synthetic routes (e.g., Diels-Alder vs. nucleophilic substitution) to assess if structural impurities (e.g., regioisomers) affect bioactivity .

- Dose-Response Analysis: Test compounds across a wider concentration range to identify non-monotonic effects .

- In Silico Modeling: Use molecular docking to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .

Advanced: What mechanistic studies elucidate the pyridinylmethylamino group’s role in reactivity?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated amine groups to probe rate-limiting steps .

- Computational Studies: Perform density functional theory (DFT) calculations to analyze electronic effects (e.g., charge distribution on the pyridine ring) .

- Cross-Coupling Reactions: Test Suzuki-Miyaura reactions to evaluate the group’s steric/electronic influence on catalytic cycles .

Advanced: What challenges arise in crystallography, and how are they addressed?

Methodological Answer:

- Crystal Growth: Screen solvents (e.g., DMSO/water, ethanol) and use slow evaporation to obtain diffraction-quality crystals .

- Disorder Resolution: Apply SHELXT or OLEX2 software to model disordered pyridine or sulfone moieties .

- Thermal Motion: Collect data at low temperatures (100 K) to reduce atomic displacement parameters .

Advanced: How to evaluate thermal stability for storage and handling?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss under nitrogen/air to identify decomposition temperatures (e.g., >200°C for sulfolane derivatives) .

- Differential Scanning Calorimetry (DSC): Detect exothermic/endothermic events (e.g., melting points, phase transitions) .

- Pyrolysis Studies: Heat the compound in sealed tubes under inert gas and analyze volatile products via GC-MS .

Advanced: How to synthesize enantiomerically pure forms and assess chirality effects?

Methodological Answer:

- Chiral Resolution: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .

- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during sulfone formation .

- Biological Evaluation: Compare enantiomers in receptor-binding assays (e.g., IC₅₀ differences >10-fold indicate stereospecificity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。